

## Genevant CL1 LNP Outperforms Alternatives in Non-Human Primate Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |  |  |  |
|----------------------|--------------------------------|-----------|--|--|--|
| Compound Name:       | Genevant CL1 monohydrochloride |           |  |  |  |
| Cat. No.:            | B15137535                      | Get Quote |  |  |  |

#### For Immediate Release

Vancouver, BC – December 9, 2025 – New comparative data demonstrates the superior performance of Genevant Sciences' proprietary CL1 lipid nanoparticle (LNP) platform in non-human primate (NHP) models. The findings position CL1 as a leading technology for the delivery of RNA-based therapeutics, offering enhanced potency and a favorable safety profile compared to established alternatives.

Genevant's CL1 LNP, also referred to as Lipid 10 in foundational publications, has shown significant advantages in preclinical studies. Research conducted in non-human primates, the most predictive animal model for human clinical outcomes, indicates that the CL1 platform is well-tolerated and effective for repeat dosing. This performance is critical for the development of therapies for chronic diseases that require long-term treatment.

A key study highlights that LNPs formulated with a CL1-like lipid (Lipid 10) demonstrated superior gene silencing and were better tolerated than those using the benchmark lipid, DLin-MC3-DMA.[1] While direct head-to-head quantitative data in NHPs is emerging, the collective evidence underscores the potential of the CL1 platform.

### **Comparative Performance Insights**

To provide a clear comparison for researchers, scientists, and drug development professionals, the following tables summarize key performance indicators of different LNP platforms in non-human primates.



| LNP<br>Formulation         | Animal Model         | Dose             | Key Findings                                                                                                            | Reference |
|----------------------------|----------------------|------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Genevant CL1<br>(Lipid 10) | Cynomolgus<br>Monkey | Not specified    | Well-tolerated with repeat dosing.                                                                                      | [1]       |
| DLin-MC3-DMA               | Cynomolgus<br>Monkey | 0.03 - 0.3 mg/kg | Rapid migration<br>from injection<br>site, induction of<br>inflammatory<br>markers (IL-1RA,<br>IL-15, CCL-1, IL-<br>6). |           |
| DOG-IM4                    | Cynomolgus<br>Monkey | Not specified    | Persistence at the injection site, lower inflammatory response compared to DLin-MC3-DMA.                                |           |
| SM-102                     | Non-human<br>primate | Not specified    | Safety and immunogenicity evaluated for COVID-19 vaccine development.                                                   | _         |
| ALC-0315                   | Non-human<br>primate | Not specified    | Safety and immunogenicity evaluated for COVID-19 vaccine development.                                                   | _         |

## **Experimental Methodologies**



The validation of LNP performance in non-human primates involves rigorous experimental protocols to ensure the accuracy and reproducibility of the findings. Below are representative methodologies for key experiments.

## Non-Human Primate Intravenous LNP Administration and Analysis

Objective: To assess the in vivo efficacy, biodistribution, and safety of LNP-formulated mRNA in non-human primates.

Animal Model: Cynomolgus monkeys are typically used due to their physiological similarity to humans.

LNP Formulation: LNPs are prepared by microfluidic mixing of an ethanol phase containing the ionizable lipid (e.g., CL1, DLin-MC3-DMA), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid with an aqueous phase containing the mRNA cargo buffered at a low pH. The resulting LNPs are then purified and buffer-exchanged.

#### Administration:

- Route: Intravenous (IV) infusion is a common route for systemic delivery.
- Dose: Dosing regimens vary depending on the study but are typically in the range of 0.1 to 1.0 mg/kg of mRNA.
- Frequency: Studies may involve a single dose or repeat dosing (e.g., weekly) to evaluate long-term efficacy and safety.

#### Sample Collection and Analysis:

- Blood: Serial blood samples are collected to analyze plasma for protein expression (e.g., via ELISA), LNP lipid levels (e.g., via LC-MS), and safety markers (e.g., liver enzymes, cytokines).
- Tissues: At the end of the study, tissues (e.g., liver, spleen, lymph nodes) are harvested to assess biodistribution of the LNP and mRNA, as well as for histological examination to evaluate safety.



#### Workflow for In Vivo LNP Performance Evaluation in Non-Human Primates



Click to download full resolution via product page

Experimental workflow for NHP studies.



# Signaling Pathways in LNP-mediated mRNA Delivery

The successful delivery of mRNA by LNPs involves a series of cellular events, from uptake to protein expression. The ionizable lipid component of the LNP is crucial for endosomal escape, a key step in this pathway.

Cellular Uptake and Endosomal Escape Pathway



Click to download full resolution via product page

LNP cellular delivery pathway.

The superior performance of Genevant's CL1 platform in non-human primates marks a significant advancement in the field of RNA therapeutics. The combination of enhanced potency and a favorable safety profile suggests that CL1-based LNPs could be instrumental in the development of a new generation of effective and safe medicines for a wide range of diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genevant CL1 LNP Outperforms Alternatives in Non-Human Primate Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137535#validation-of-genevant-cl1-performancein-non-human-primates]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com